2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and an imidazolidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-30-18-10-6-16(7-11-18)25-21(28)13-20-22(29)27(17-8-4-15(24)5-9-17)23(32)26(20)14-19-3-2-12-31-19/h2-12,20H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDKJXVTEHPXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the imidazolidinone core: This step typically involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazolidinone intermediate.
Attachment of the 4-fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the imidazolidinone derivative reacts with a 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Final acylation: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of various biological processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide include other heterocyclic compounds with similar functional groups, such as:
2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and properties.
2-[1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: This compound has a thiophene ring instead of a furan ring, which may affect its reactivity and interactions with biological targets.
2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may influence its solubility and pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
